molecular formula C14H19N3O3 B13860587 n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide CAS No. 90279-43-9

n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B13860587
CAS No.: 90279-43-9
M. Wt: 277.32 g/mol
InChI Key: FZJXXHDELUPKBH-UHFFFAOYSA-N
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Description

n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: is an organic compound characterized by the presence of a nitrophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-(piperidin-1-yl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like acetonitrile.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed:

    Reduction: n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 3-(piperidin-1-yl)propanamine.

Scientific Research Applications

Chemistry: n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.

Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents. The ability to modify the nitrophenyl and piperidine groups allows for the design of molecules with specific biological targets.

Industry: In the materials science field, this compound is investigated for its potential use in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its derivatives depends on the specific biological target. Generally, the nitrophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    n-(4-Nitrophenyl)-3-(piperidin-1-yl)butanamide: Similar structure but with an additional carbon in the alkyl chain.

    n-(4-Nitrophenyl)-3-(morpholin-1-yl)propanamide: Contains a morpholine ring instead of a piperidine ring.

    n-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)propanamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness: n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is unique due to the combination of the nitrophenyl group and the piperidine ring. This combination imparts specific chemical and biological properties that are not observed in its analogs. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Biological Activity

n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of approximately 248.28 g/mol. The compound features a piperidine ring and a nitrophenyl group, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, influencing several pathways:

  • Caspase Activation : The compound has been shown to modulate caspase activity, which is crucial in the apoptosis pathway. It may enhance apoptosis in cancer cells by promoting the activation of caspases involved in programmed cell death .
  • NLRP3 Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit NLRP3 inflammasome activation, which plays a significant role in inflammatory responses. This inhibition could lead to reduced IL-1β release and pyroptotic cell death, thereby mitigating inflammation .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies demonstrate that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)10NLRP3 inhibition
A549 (Lung Cancer)12Apoptosis induction

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.100 mg/mL

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction at concentrations as low as 10 µM, with increased caspase-3 and caspase-9 activity observed, confirming the compound's role in promoting programmed cell death.

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, this compound was administered to LPS-stimulated macrophages. The treatment resulted in a marked decrease in IL-1β production, supporting its potential as an anti-inflammatory agent through NLRP3 inhibition .

Properties

IUPAC Name

N-(4-nitrophenyl)-3-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(8-11-16-9-2-1-3-10-16)15-12-4-6-13(7-5-12)17(19)20/h4-7H,1-3,8-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJXXHDELUPKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524571
Record name N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90279-43-9
Record name N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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